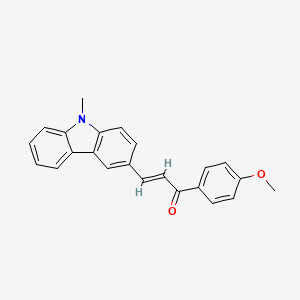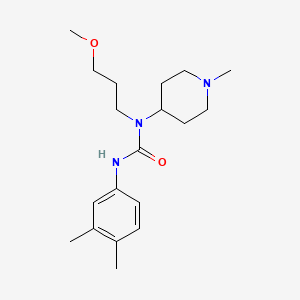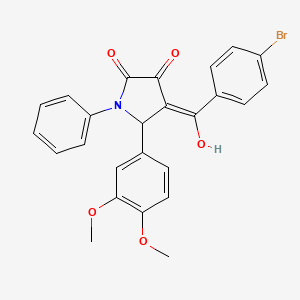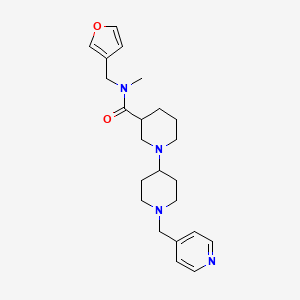
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1B/1D receptors. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a role in mood regulation, anxiety, and pain perception.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in animal models. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use as an antidepressant and anxiolytic agent. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the production of cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in lab experiments is that it has shown to have potent and selective activity against the 5-HT1B/1D receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide. In neuroscience, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an antidepressant and anxiolytic agent, and to investigate its effects on other neurotransmitter systems. In oncology, further studies are needed to determine the efficacy of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide as an anticancer agent in vivo, and to investigate its potential use in combination with other anticancer drugs. In immunology, further studies are needed to explore the potential use of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide in the treatment of autoimmune diseases, and to investigate its effects on other components of the immune system.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression disorders. In oncology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been found to inhibit the growth of cancer cells in vitro, indicating its potential use as an anticancer agent. In immunology, N-(4-bromophenyl)-4-ethyl-1-piperazinecarboxamide has been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFJFRFYNODTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-ethylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}nicotinamide](/img/structure/B5295152.png)


![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)


![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)

![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)